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molecular formula C9H8F2O2 B8677074 (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

Cat. No. B8677074
M. Wt: 186.15 g/mol
InChI Key: IPISVAVLYKMJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642603B2

Procedure details

The title compound was prepared from 3,4-difluoro-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:10][CH:12]1[CH2:13][O:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC2OC2)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642603B2

Procedure details

The title compound was prepared from 3,4-difluoro-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:10][CH:12]1[CH2:13][O:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC2OC2)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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